![molecular formula C14H13BN2O4S B12286090 [1-(Benzenesulfonyl)-2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl]boronic acid CAS No. 1089669-74-8](/img/structure/B12286090.png)

[1-(Benzenesulfonyl)-2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl]boronic acid

Übersicht

Beschreibung

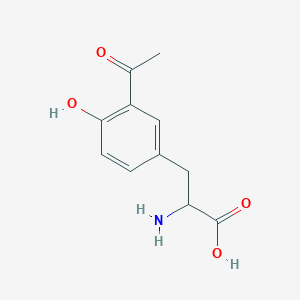

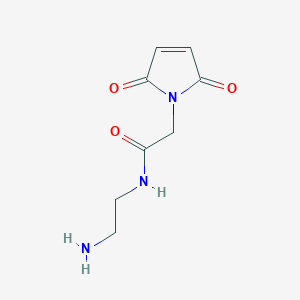

Boronic acid, B-[2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-: is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid functional group attached to a complex heterocyclic structure, which includes a pyrrolo[2,3-b]pyridine core substituted with a phenylsulfonyl group and a methyl group. The unique structural features of this compound make it a valuable reagent in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Boronic acid, B-[2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]- typically involves multi-step organic synthesis. One common approach is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Reaktionstypen: 4-[(2-Methyl-1-phenylsulfonyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boryl]benzolsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Boronsäuregruppe kann oxidiert werden, um Boronsäureester oder Boronsäureanhydride zu bilden.

Reduktion: Reduktionsreaktionen können die Boronsäuregruppe in ein Boran oder ein Borhydrid umwandeln.

Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Boronsäuregruppe durch andere funktionelle Gruppen ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Wasserstoffperoxid oder Natriumperborat werden üblicherweise für Oxidationsreaktionen verwendet.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden eingesetzt.

Substitution: Nukleophile wie Amine, Alkohole oder Thiole können in Substitutionsreaktionen verwendet werden.

Hauptprodukte: Die aus diesen Reaktionen gebildeten Hauptprodukte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation der Boronsäuregruppe beispielsweise Boronsäureester liefern, während die Reduktion Borane erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Chemie: In der Chemie wird 4-[(2-Methyl-1-phenylsulfonyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boryl]benzolsäure häufig als Reagenz in Suzuki-Miyaura-Kupplungsreaktionen verwendet, um Kohlenstoff-Kohlenstoff-Bindungen zu bilden . Dies macht es wertvoll bei der Synthese komplexer organischer Moleküle, einschließlich Pharmazeutika und Agrochemikalien.

Biologie und Medizin: In der biologischen und medizinischen Forschung wird diese Verbindung bei der Entwicklung von borhaltigen Medikamenten und als Werkzeug zur Untersuchung der Enzyminhibition eingesetzt. Boronsäuren sind dafür bekannt, Serinproteasen und andere Enzyme zu hemmen, indem sie reversible kovalente Bindungen mit Resten am aktiven Zentrum bilden.

Industrie: In der Industrie wird 4-[(2-Methyl-1-phenylsulfonyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boryl]benzolsäure bei der Herstellung von fortschrittlichen Materialien wie Polymeren und elektronischen Komponenten verwendet. Seine Fähigkeit, stabile Komplexe mit Diolen zu bilden, macht es nützlich bei der Entwicklung von Sensoren und Trenntechnologien.

Wirkmechanismus

Der Wirkungsmechanismus von 4-[(2-Methyl-1-phenylsulfonyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boryl]benzolsäure beinhaltet seine Fähigkeit, reversible kovalente Bindungen mit Zielmolekülen zu bilden. Die Boronsäuregruppe kann mit Diolen, Hydroxylgruppen und anderen Nukleophilen interagieren und zur Bildung von Boronsäureestern führen . Diese Interaktion ist entscheidend bei der Enzyminhibition, wobei sich die Verbindung an das aktive Zentrum des Enzyms bindet, den Zugang zum Substrat verhindert und so die Enzymaktivität hemmt.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

1-(Phenylsulfonyl)-2-indolylboronsäure-MIDA-Ester: Diese Verbindung weist eine ähnliche Boronsäure-funktionelle Gruppe und Phenylsulfonyl-Substitution auf, unterscheidet sich aber im heterozyklischen Kernstruktur.

Phenylboronsäure: Ein einfacheres Boronsäurederivat mit einer Phenylgruppe, die an die Boronsäure-funktionelle Gruppe gebunden ist.

2-Methylphenylboronsäure: Ähnlich wie die Zielverbindung, jedoch ohne die komplexe heterozyklische Struktur und Phenylsulfonylgruppe.

Eindeutigkeit: 4-[(2-Methyl-1-phenylsulfonyl-1H-pyrrolo[2,3-b]pyridin-4-yl)boryl]benzolsäure ist einzigartig aufgrund seiner komplexen heterozyklischen Struktur, die spezifische Reaktivität und Selektivität in chemischen Reaktionen verleiht. Das Vorhandensein der Phenylsulfonylgruppe erhöht ihre Stabilität und macht sie zu einem wertvollen Reagenz in verschiedenen synthetischen Anwendungen.

Eigenschaften

IUPAC Name |

[1-(benzenesulfonyl)-2-methylpyrrolo[2,3-b]pyridin-4-yl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BN2O4S/c1-10-9-12-13(15(18)19)7-8-16-14(12)17(10)22(20,21)11-5-3-2-4-6-11/h2-9,18-19H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAPSFUIWXDEGJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=C(N(C2=NC=C1)S(=O)(=O)C3=CC=CC=C3)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50726127 | |

| Record name | [1-(Benzenesulfonyl)-2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50726127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1089669-74-8 | |

| Record name | [1-(Benzenesulfonyl)-2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50726127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(5-Ethynylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B12286012.png)

![benzyl N-[3-[tert-butyl(dimethyl)silyl]oxy-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B12286018.png)

![12-Bromo-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B12286043.png)

![5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid](/img/structure/B12286069.png)

![N-[2-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]ethyl]-4-fluorobenzamide;phosphoric acid](/img/structure/B12286094.png)

![7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12286096.png)